An In-depth Technical Guide to the Chemical Properties of 2,3-Difluoro-6-nitroaniline
An In-depth Technical Guide to the Chemical Properties of 2,3-Difluoro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-Difluoro-6-nitroaniline (CAS No. 211693-73-1). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This document details the compound's physical characteristics, spectroscopic data, synthesis, and safety information.
Core Chemical Properties
2,3-Difluoro-6-nitroaniline is a fluorinated nitroaromatic compound with the molecular formula C₆H₄F₂N₂O₂.[1][2] Its structure, featuring two fluorine atoms and a nitro group on an aniline ring, makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[3][4] The electron-withdrawing nature of the fluorine and nitro groups significantly influences the reactivity of the aromatic ring.
Physical and Chemical Data
A summary of the key physical and chemical properties of 2,3-Difluoro-6-nitroaniline is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₆H₄F₂N₂O₂ | [1][2] |
| Molecular Weight | 174.11 g/mol | [1][2][5] |
| CAS Number | 211693-73-1 | [1][2] |
| Appearance | Light yellow powder | [2] |
| Melting Point | 50 °C | [5] |
| Boiling Point | 284.2 ± 35.0 °C (at 760 Torr) | [2] |
| Density | 1.554 g/cm³ | [2][5] |
| Flash Point | 125.7 ± 25.9 °C | [2] |
| pKa | -2.87 ± 0.25 (Predicted) | [2] |
| XLogP3 | 1.8 | [1] |
Spectroscopic Data
While specific, publicly available experimental spectra for 2,3-Difluoro-6-nitroaniline are limited, data from closely related compounds and general spectroscopic principles for fluoro-nitroanilines allow for accurate prediction and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a critical tool for the structural elucidation of 2,3-Difluoro-6-nitroaniline.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the fluorine and nitro substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atoms attached to fluorine will exhibit characteristic C-F coupling.
-
¹⁹F NMR: Fluorine NMR is particularly useful for characterizing fluorinated compounds, providing distinct signals for the two fluorine atoms in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of 2,3-Difluoro-6-nitroaniline will display characteristic absorption bands for its functional groups. Key expected absorptions include:
-
N-H stretching: for the amine group.
-
Aromatic C-H stretching.
-
Asymmetric and symmetric NO₂ stretching: for the nitro group.
-
C-F stretching: for the carbon-fluorine bonds.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ would be expected at m/z 174.
Experimental Protocols
Detailed methodologies are essential for the synthesis and analysis of 2,3-Difluoro-6-nitroaniline.
Synthesis of 2,3-Difluoro-6-nitroaniline
A common method for the synthesis of 2,3-Difluoro-6-nitroaniline involves the reaction of 2,3,4-trifluoronitrobenzene with ammonia.[2]
Materials:
-
2,3,4-trifluoronitrobenzene
-
25% Ammonia solution
-
Ethanol
-
Water
Procedure:
-
Dissolve 2,3,4-trifluoronitrobenzene (1 equivalent) in ethanol.
-
Add 25% ammonia solution (4 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol by distillation.
-
Filter the reaction mixture.
-
Wash the crude product with water.
-
Dry the product under reduced pressure to yield 2,3-difluoro-6-nitroaniline.
The following diagram illustrates the workflow for the synthesis of 2,3-Difluoro-6-nitroaniline.
Spectroscopic Analysis Protocol
A general workflow for the spectroscopic characterization of 2,3-Difluoro-6-nitroaniline is outlined below.
1. Sample Preparation:
-
NMR: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[6]
-
IR (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent disc.[7]
-
MS: Prepare a dilute solution of the sample in a volatile solvent suitable for the ionization technique being used.
2. Data Acquisition:
-
NMR: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
IR: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.[7]
-
MS: Obtain the mass spectrum using an appropriate mass spectrometer and ionization method.
3. Data Analysis:
-
Analyze the chemical shifts, coupling constants, and integration in the NMR spectra to elucidate the molecular structure.
-
Identify the characteristic absorption bands in the IR spectrum to confirm the presence of functional groups.
-
Determine the molecular weight and analyze the fragmentation pattern from the mass spectrum.
The following diagram illustrates a logical workflow for the spectroscopic analysis.
Safety and Handling
2,3-Difluoro-6-nitroaniline is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[1][5][8] It causes skin and serious eye irritation and may cause respiratory irritation.[1][8]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[5][8]
-
Use only in a well-ventilated area or outdoors.[8]
-
Wash hands and any exposed skin thoroughly after handling.[8]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[2]
In case of exposure, follow standard first-aid procedures and seek medical attention.[8]
Applications in Drug Development and Research
2,3-Difluoro-6-nitroaniline serves as a key building block in modern organic synthesis.[3] Its unique electronic properties, arising from the fluoro and nitro substituents, make it a versatile intermediate for the synthesis of various pharmaceutical and agrochemical compounds.[3][4] The presence of fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates.[4] The nitro group can be readily transformed into other functional groups, allowing for diverse chemical modifications.
This guide provides a foundational understanding of the chemical properties of 2,3-Difluoro-6-nitroaniline. For further, more specific applications and reaction conditions, consulting detailed synthetic literature is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]
- 4. 2,3-Difluoroaniline(4519-40-8) 13C NMR [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]
